Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate
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Overview
Description
Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate typically involves several steps One common method includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often involve optimizing these steps to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine and amino positions.
Scientific Research Applications
Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activities make it a candidate for studying cellular processes and developing new drugs.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets. For instance, its anti-tumor activity may be due to its ability to inhibit certain enzymes or interfere with DNA replication. The pathways involved often include the modulation of cellular signaling and metabolic processes .
Comparison with Similar Compounds
Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate: Similar structure but with chlorine instead of fluorine, leading to different reactivity and biological activity.
Ethyl 3-amino-6-methylbenzofuran-2-carboxylate: The presence of a methyl group instead of fluorine alters its chemical properties and applications. These comparisons highlight the unique properties of this compound, such as its specific reactivity and biological activities.
Properties
Molecular Formula |
C11H10FNO3 |
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Molecular Weight |
223.20 g/mol |
IUPAC Name |
ethyl 3-amino-6-fluoro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H10FNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3 |
InChI Key |
BICNQSGQFBFNMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)F)N |
Origin of Product |
United States |
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